REACTION_CXSMILES
|
COC1C=CC(C[NH:8][C:9]2[C:14]([C:15]([F:18])([F:17])[F:16])=[CH:13][CH:12]=[C:11]([CH3:19])[N:10]=2)=CC=1>FC(F)(F)C(O)=O>[CH3:19][C:11]1[N:10]=[C:9]([NH2:8])[C:14]([C:15]([F:18])([F:16])[F:17])=[CH:13][CH:12]=1
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Name
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N-(4-Methoxybenzyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine
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Quantity
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100 mg
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Type
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reactant
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Smiles
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COC1=CC=C(CNC2=NC(=CC=C2C(F)(F)F)C)C=C1
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Name
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|
Quantity
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2 mL
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Type
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solvent
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Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 30 min
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Duration
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30 min
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated
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Type
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CUSTOM
|
Details
|
The crude product (120 mg, pink solid) was used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C(=N1)N)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |